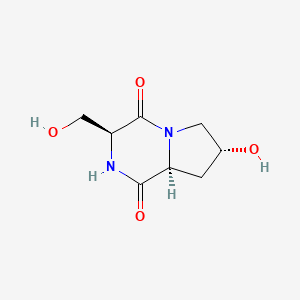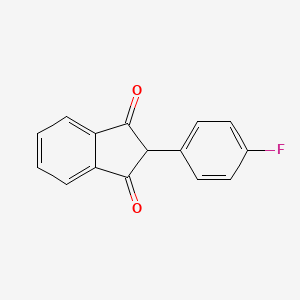
フルインジオン
説明
Fluindione is a synthetic compound classified as a vitamin K antagonist. It is primarily used as an anticoagulant to prevent and treat blood clots in conditions such as venous thrombosis, pulmonary embolism, and atrial fibrillation . The chemical formula of fluindione is C15H9FO2, and it has a molecular weight of 240.233 g/mol .
科学的研究の応用
Fluindione has several applications in scientific research:
Chemistry: Used as a model compound in studies of vitamin K antagonists and anticoagulants.
Biology: Investigated for its effects on blood coagulation pathways and interactions with other biological molecules.
Medicine: Studied for its therapeutic potential in preventing and treating thromboembolic disorders.
Industry: Utilized in the development of anticoagulant drugs and related pharmaceutical formulations
作用機序
フルインジオンは、ビタミンKエポキシドレダクターゼ酵素を阻害することで抗凝固作用を発揮します。 この阻害は、活性凝固因子II、VII、IX、Xの合成に不可欠なビタミンKの再生を阻害します。 その結果、これらの凝固因子の生成が減少するため、血栓形成が抑制されます .
類似の化合物:
ワルファリン: 作用機序が類似しているが化学構造が異なる別のビタミンK拮抗剤。
フェニンジオン: 抗凝固作用が類似しているが化学組成が異なる化合物。
アセノクマロール: 作用機序は類似しているが、薬物動態が異なる別の抗凝固剤
フルインジオンの独自性: フルインジオンは、フルオロフェニル基とインダンジオン部分を含む、特定の化学構造によってユニークです。 この構造は、その独特の薬物動態と薬力学に寄与し、他の抗凝固剤に代わる貴重な選択肢となっています .
生化学分析
Biochemical Properties
Fluindione plays a significant role in biochemical reactions. It inhibits platelet and fibrin deposition and prevents β-thromboglobulin release and thrombin-antithrombin complex formation . The compound interacts with various enzymes and proteins, affecting their function and the overall biochemical reactions in the body .
Cellular Effects
Fluindione has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the treatment of blood coagulation disorders .
Molecular Mechanism
The molecular mechanism of Fluindione involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Fluindione change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Fluindione vary with different dosages in animal models
Metabolic Pathways
Fluindione is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited .
Transport and Distribution
The transport and distribution of Fluindione within cells and tissues involve interactions with transporters or binding proteins
準備方法
Synthetic Routes and Reaction Conditions: Fluindione can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with phthalic anhydride to form 4-fluorobenzylidene phthalide. This intermediate is then cyclized to produce fluindione .
Industrial Production Methods: Industrial production of fluindione involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Fluindione can undergo oxidation reactions, particularly at the indandione moiety.
Reduction: Reduction reactions can occur at the carbonyl groups of fluindione.
Substitution: Fluindione can participate in substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of fluindione.
Reduction: Reduced forms of fluindione with altered carbonyl groups.
Substitution: Substituted fluindione derivatives with different functional groups on the fluorophenyl ring.
類似化合物との比較
Warfarin: Another vitamin K antagonist with a similar mechanism of action but different chemical structure.
Phenindione: A compound with similar anticoagulant properties but differing in its chemical composition.
Acenocoumarol: Another anticoagulant with a similar mechanism but different pharmacokinetic properties
Uniqueness of Fluindione: Fluindione is unique due to its specific chemical structure, which includes a fluorophenyl group and an indandione moiety. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable alternative to other anticoagulants .
特性
IUPAC Name |
2-(4-fluorophenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXCEITKQITLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046211 | |
| Record name | Fluindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-56-2 | |
| Record name | Fluindione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluindione [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluindione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUINDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


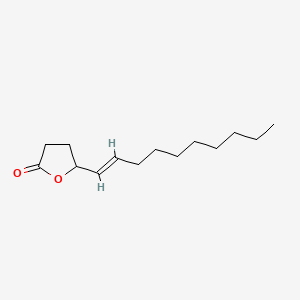
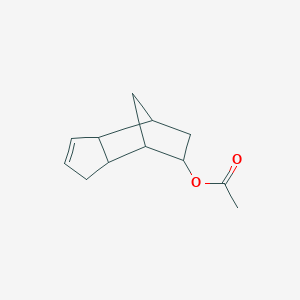
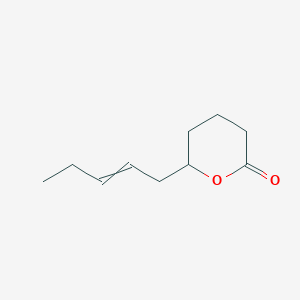
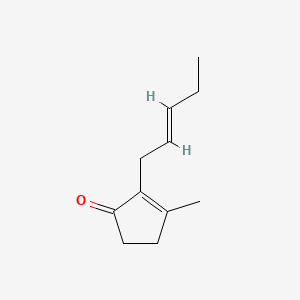
![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)
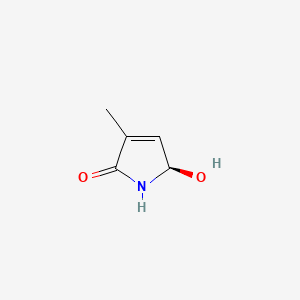
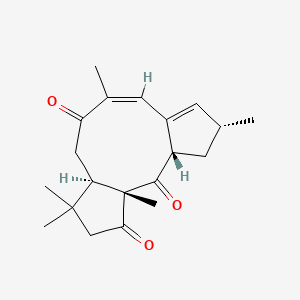
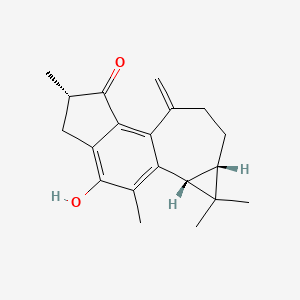
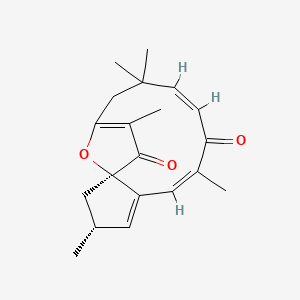
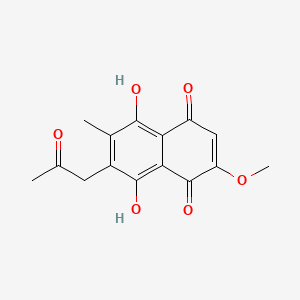

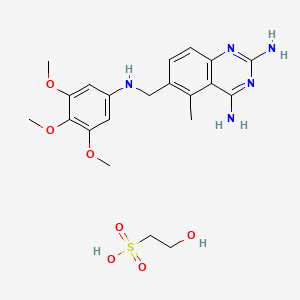
![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)
